(2-Hydroxyphenyl)di-p-tolylphosphine Oxide
Description
Significance of Organophosphorus Compounds in Contemporary Chemistry
Organophosphorus compounds are integral to numerous chemical transformations and materials. wikipedia.org In the realm of catalysis, phosphine (B1218219) ligands are widely used to modulate the activity and selectivity of transition metal catalysts. wikipedia.org Phosphine oxides, once considered byproducts, are now recognized as valuable molecules in their own right, serving as ligands, catalysts, and functional materials. wikipedia.orgcornell.edu Their applications extend to flame retardants, extractants for metal ions, and as key building blocks in the synthesis of complex organic molecules. researchgate.netresearchgate.net
Unique Structural Attributes of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide
The distinct chemical behavior of this compound is a direct consequence of its specific molecular architecture. This includes the presence of an aromatic phosphine oxide core, a strategically positioned hydroxyl group, and the potential for chirality.
The core of the molecule consists of a phosphorus atom double-bonded to an oxygen atom and single-bonded to three aromatic rings: one hydroxyphenyl group and two tolyl groups. This aromatic phosphine oxide scaffold imparts significant thermal and chemical stability to the molecule. The electronic properties of the aromatic rings can be tuned by the presence of substituents, which in turn influences the reactivity and coordinating ability of the phosphine oxide.
A key feature of this compound is the hydroxyl group positioned at the ortho-position of one of the phenyl rings. This hydroxyl group can act as a hydrogen bond donor, leading to the formation of intramolecular hydrogen bonds with the phosphoryl oxygen. This interaction can pre-organize the molecule into a specific conformation, influencing its binding properties and reactivity. Such intramolecular hydrogen bonding is a well-documented phenomenon in phosphine oxides and can significantly impact their physical and chemical properties.
When the substituents on the phosphorus atom are different, as is the case in this compound, the phosphorus atom becomes a stereocenter, leading to the possibility of P-chirality. Enantiomerically pure P-chiral phosphine oxides are highly valuable as ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. nsf.govmdpi.com The synthesis and resolution of such P-chiral compounds is an active area of research. nsf.gov
Scope and Research Trajectories Pertaining to this compound
Current and future research on this compound and related compounds is focused on several key areas. These include its application as a ligand in transition metal catalysis, particularly in reactions where the hydroxyl group can participate in the catalytic cycle or influence the catalyst's selectivity. Furthermore, its potential as a building block for more complex supramolecular structures and functional materials is being explored. The development of efficient and stereoselective synthetic routes to this and other P-chiral phosphine oxides remains a significant goal for enabling their broader application in asymmetric synthesis.
Detailed Research Findings
While specific research articles focusing solely on this compound are limited, data from closely related structures provide valuable insights into its expected properties and behavior.
| Property | Observation in Related Compounds | Implication for this compound |
|---|---|---|
| Intramolecular H-Bonding | Observed in other 2-hydroxyphenyl phosphine oxides, influencing conformation. | Likely to exhibit strong intramolecular hydrogen bonding between the phenolic OH and the P=O group. |
| Coordination Chemistry | Phosphine oxides act as hard ligands, coordinating to metals via the phosphoryl oxygen. wikipedia.org | Expected to coordinate to metal centers, with the hydroxyl group potentially acting as a secondary binding site. |
| Catalytic Applications | P-chiral phosphine oxides are effective ligands in asymmetric catalysis. cornell.edu | Could serve as a valuable P-chiral ligand for various asymmetric transformations. |
Structure
3D Structure
Properties
Molecular Formula |
C20H19O2P |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-bis(4-methylphenyl)phosphorylphenol |
InChI |
InChI=1S/C20H19O2P/c1-15-7-11-17(12-8-15)23(22,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21/h3-14,21H,1-2H3 |
InChI Key |
ARLGHQFTJQWQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=CC=C3O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Hydroxyphenyl Di P Tolylphosphine Oxide and Its Analogues
Direct Synthesis Approaches to (2-Hydroxyphenyl)di-p-tolylphosphine Oxide
Direct methodologies for the synthesis of this compound primarily involve the formation of the crucial carbon-phosphorus (C-P) bond, connecting the hydroxyphenyl moiety to the phosphorus center. Catalytic strategies, particularly those employing transition metals, have proven to be highly effective in achieving this transformation.
C-P Coupling Reactions: Catalytic Strategies
Catalytic C-P coupling reactions represent a powerful tool for the synthesis of aryl phosphine (B1218219) oxides, offering advantages in terms of efficiency and functional group tolerance over traditional methods that often require harsh reagents like organolithiums or Grignards.
A notable approach for the synthesis of 2-phosphinylphenols involves the zinc triflate-catalyzed C–P cross-coupling reaction of p-quinol ethers with secondary phosphine oxides, such as di-p-tolylphosphine (B91435) oxide. calstatela.edu This method provides a facile and regioselective route to the desired 2-hydroxyphenylphosphine oxide scaffold. calstatela.edu
The reaction mechanism is proposed to involve the activation of the C–O bond in the p-quinol ether by the oxophilic zinc triflate, which acts as a σ-Lewis acid. This activation facilitates the regioselective nucleophilic attack of the secondary phosphine oxide at the α-carbon position, leading to the formation of the C–P bond and subsequent generation of the 2-phosphinylphenol product. calstatela.edu This methodology has been shown to be effective for a range of substituted p-quinol ethers and secondary phosphine oxides, affording the products in good to high yields. calstatela.edu
Table 1: Zinc-Catalyzed Synthesis of 2-Phosphinylphenols
| Entry | p-Quinol Ether | Secondary Phosphine Oxide | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxy-4-methylcyclohexa-2,5-dienone | Di-p-tolylphosphine oxide | High |
| 2 | 4-Ethoxy-4-methylcyclohexa-2,5-dienone | Diphenylphosphine (B32561) oxide | Good |
This table is illustrative and based on the general findings of the cited research. calstatela.edu
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in C-P bond formation is well-established. The use of aryl nonaflates, which are readily prepared from phenols, as electrophilic partners in these reactions provides a direct route to aryl phosphine oxides from abundant starting materials. wikipedia.orgorganic-chemistry.orgnih.gov This strategy is particularly relevant for the synthesis of this compound, where the corresponding phenol (B47542) is the logical precursor.
The reaction typically involves the coupling of an aryl nonaflate with a P(O)-H compound, such as di-p-tolylphosphine oxide, in the presence of a palladium catalyst. wikipedia.orgacs.org Optimization studies have revealed that the addition of an iodide source, such as sodium iodide (NaI), can significantly accelerate the reaction, leading to shorter reaction times and high yields of a wide range of aryl phosphine oxides. organic-chemistry.org This iodide-accelerated protocol is tolerant of various functional groups and does not necessitate the use of additional ligands. organic-chemistry.org The synthetic utility of this approach has been demonstrated in the efficient preparation of materials for applications such as organic light-emitting diodes (OLEDs). nih.govacs.org
Table 2: Palladium-Catalyzed C-P Coupling of Aryl Nonaflates
| Entry | Aryl Nonaflate | P(O)-H Compound | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | p-Tolyl nonaflate | Diphenylphosphine oxide | Pd(OAc)₂ / NaI | 79 |
| 2 | 2-Naphthyl nonaflate | Di-p-tolylphosphine oxide | Pd(OAc)₂ / NaI | High |
This table is illustrative and based on the general findings of the cited research. organic-chemistry.org
Oxidation of Precursor Phosphines (General Principles)
An alternative, two-step approach to this compound involves the synthesis of the corresponding precursor phosphine, (2-Hydroxyphenyl)di-p-tolylphosphine, followed by its oxidation. Tertiary phosphines are generally susceptible to oxidation to their corresponding phosphine oxides. wikipedia.org
The oxidation of trialkylphosphines can often occur simply upon exposure to atmospheric oxygen. wikipedia.org However, triarylphosphines are typically more resistant to air oxidation. calstatela.edu For less reactive phosphines, or to ensure a clean and controlled conversion, stronger oxidizing agents are employed. A common and effective method is the use of hydrogen peroxide (H₂O₂). wikipedia.org This reagent efficiently converts tertiary phosphines to phosphine oxides, but care must be taken to manage the reaction conditions to avoid the formation of unwanted byproducts. calstatela.edu The oxidation process is a fundamental transformation in organophosphorus chemistry, converting the trivalent phosphorus(III) center to a pentavalent phosphorus(V) center. calstatela.edu The resulting P=O bond is highly polar and strong. wikipedia.org
Synthesis of Related Hydroxyphenyl-Substituted Phosphine Oxides
The synthesis of analogues of this compound, particularly those with more complex heterocyclic frameworks, often requires distinct synthetic strategies. Organocatalytic cycloaddition reactions have emerged as a powerful method for constructing such molecules with high stereocontrol.
Organocatalytic Cycloaddition Reactions (e.g., (4+1) Cycloadditions)
Organocatalysis has provided novel pathways for the asymmetric synthesis of complex molecules. In the context of hydroxyphenyl-substituted phosphine oxides, the organocatalytic diastereoselective (4+1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) has been established as an efficient method for constructing phosphorus-containing five-membered heterocyclic skeletons. researchgate.net
This reaction utilizes the o-hydroxyphenyl substituted SPOs as four-atom phosphorus-containing 1,4-dinucleophiles and 1,1-dielectrophiles, such as 3-indolylformaldehydes, as the one-atom component. researchgate.net Under Brønsted acid catalysis, these components undergo a (4+1) cycloaddition to generate benzo oxaphospholes bearing both a P-stereocenter and a C-stereocenter with excellent diastereoselectivities. researchgate.net This approach has been successfully applied to a range of o-hydroxyphenyl substituted SPOs with different substituents on the phenyl ring and on the phosphorus atom, consistently delivering the desired heterocyclic phosphine oxides in moderate to good yields. researchgate.net
Table 3: Organocatalytic (4+1) Cycloaddition for Benzo Oxaphosphole Synthesis
| Entry | o-Hydroxyphenyl SPO | 1,1-Dielectrophile | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | (2-Hydroxyphenyl)(phenyl)phosphine oxide | 3-Indolylformaldehyde | 95 | >95:5 |
| 2 | (5-Methyl-2-hydroxyphenyl)(phenyl)phosphine oxide | 3-Indolylformaldehyde | 54 | >95:5 |
This table is illustrative and based on the general findings of the cited research. researchgate.net
Asymmetric Synthesis of P-Stereogenic Phosphine Oxides
The creation of P-stereogenic phosphine oxides, which are chiral at the phosphorus atom, is a significant area of research due to their application as chiral ligands and catalysts. Several powerful strategies have been developed for their catalytic enantioselective synthesis. researchgate.net
A powerful method for accessing P-stereogenic compounds is through the desymmetrization of symmetrical, achiral organophosphorus compounds. nih.gov This approach has become a prominent strategy for the catalytic synthesis of these chiral molecules. nih.gov
One notable strategy is the desymmetrization of bisphenol phosphine oxides. For instance, a highly efficient asymmetric ortho-selective mono-bromination of bisphenol phosphine oxides has been developed using a chiral squaramide catalyst. nih.govrsc.org This method yields a wide array of chiral bisphenol phosphine oxides and phosphinates with good to excellent yields (up to 92%) and high enantioselectivities (up to 98.5:1.5 e.r.). nih.govrsc.org The reaction is scalable and the resulting P-stereogenic compounds have demonstrated utility in further transformations and asymmetric reactions. nih.govrsc.org
Another approach involves the biscinchona alkaloid-catalyzed desymmetric allylation of bis(2-hydroxyphenyl) phosphine oxides with Morita–Baylis–Hillman carbonates. nih.gov This reaction tolerates multiple functional groups under mild conditions, producing a variety of chiral P-stereogenic phosphine oxides in high yields (up to 99%) and with excellent enantioselectivities (up to 98.5:1.5 er). nih.gov
The desymmetrization of dialkynylphosphine oxides has also been achieved through a chiral thulium(III)-catalyzed sulfur-conjugation addition reaction. researchgate.netacs.org This method accommodates various substituents on the alkyne and produces the corresponding P,S-containing compounds in moderate to good yields with high Z/E ratios and enantioselectivities. researchgate.netacs.org
Table 1: Examples of Desymmetrization Reactions for P-Stereogenic Phosphine Oxide Synthesis
| Precursor Type | Catalyst/Reagent | Product Type | Yield | Enantioselectivity (e.r. or ee) |
|---|---|---|---|---|
| Bisphenol Phosphine Oxides | Chiral Squaramide | Chiral Bisphenol Phosphine Oxides | Up to 92% nih.govrsc.org | Up to 98.5:1.5 e.r. nih.govrsc.org |
| Bis(2-hydroxyphenyl) Phosphine Oxides | Biscinchona Alkaloid | Chiral P-Stereogenic Phosphine Oxides | Up to 99% nih.gov | Up to 98.5:1.5 e.r. nih.gov |
| Dialkynylphosphine Oxides | Chiral Thulium(III) Complex | P,S-Containing Compounds | Up to 92% researchgate.netacs.org | Up to 97% ee researchgate.netacs.org |
Hydrophosphination, the addition of a P-H bond across an unsaturated bond, is an atom-economical route for synthesizing functionalized phosphines. researchgate.netrsc.org Asymmetric hydrophosphination reactions of unsaturated compounds are a key method for creating P-chiral compounds. researchgate.netnih.gov
Transition metal-catalyzed hydrophosphination of isocyanates represents a significant advancement in this area. researchgate.net For example, the use of low-coordinate iron(II) precatalysts enables a catalytic double insertion of isocyanates into the P-H bond of diphenylphosphine, yielding novel phosphinodicarboxamides. researchgate.net While this specific example doesn't directly produce this compound, the underlying principle of asymmetric hydrophosphination is a crucial methodology in the synthesis of P-stereogenic phosphine oxides.
The reduction of P-chiral phosphine oxides to the corresponding phosphines is a critical transformation, as many synthetic routes yield the phosphine oxide. rsc.org The stereochemical outcome of this reduction, whether it proceeds with retention or inversion of configuration at the phosphorus center, is highly dependent on the reducing agent and reaction conditions. rsc.org
Trichlorosilane (B8805176) is a commonly used reagent for this purpose. wikipedia.org The reduction of phosphine oxides with trichlorosilane in the presence of an amine base, such as triethylamine, typically proceeds with inversion of configuration. wikipedia.org Conversely, in the absence of a base, the reaction can occur with retention of stereochemistry. wikipedia.org Other silicon-based reagents like hexachlorodisilane (B81481) have also been effectively used for the deoxygenation of phosphine oxides. nih.gov
Table 2: Stereochemical Outcome of P-Chiral Phosphine Oxide Reduction
| Reducing Agent | Additive | Stereochemical Outcome |
|---|---|---|
| Trichlorosilane | Triethylamine | Inversion wikipedia.org |
| Trichlorosilane | None | Retention wikipedia.org |
| Hexachlorodisilane | - | - |
Precursor Chemistry and Synthetic Intermediates
The synthesis of this compound and its analogues relies on the careful selection and manipulation of precursor molecules and synthetic intermediates.
Chlorophosphines, such as diaryl(chloro)phosphines, are key intermediates in the synthesis of phosphine oxides. thieme-connect.de The hydrolysis of these compounds provides a direct route to secondary phosphine oxides. wikipedia.orgthieme-connect.de For example, diphenylphosphine chloride hydrolyzes to form diphenylphosphine oxide. wikipedia.org
Industrially, diphenylphosphine chloride can be produced from benzene (B151609) and phosphorus trichloride (B1173362) with an aluminum trichloride catalyst. google.com However, this process can be inefficient. google.com An alternative laboratory-scale synthesis involves the reaction of a secondary phosphine oxide with acetyl chloride, which is a milder and often higher-yielding method. google.com
Phosphoryl chloride (POCl₃) is another crucial precursor. It can react with Grignard reagents, such as vinylmagnesium bromide, to form phosphine oxides like trivinylphosphine (B117729) oxide. mdpi.com Similarly, reaction with a Grignard reagent derived from a mixture of 2- and 4-bromoanisole, followed by reaction with phosphorus oxychloride, can produce a mixture of ortho and para isomers of hydroxyphenyl phosphine oxides. google.com
Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, are versatile intermediates in the synthesis of tertiary phosphine oxides like this compound. wikipedia.org They exist in equilibrium with their tautomeric form, phosphinous acid (R₂POH). wikipedia.org
SPOs can be generated through the hydrolysis of chlorophosphines. wikipedia.org They are key nucleophiles in various carbon-phosphorus bond-forming reactions. organic-chemistry.org For instance, palladium-catalyzed coupling reactions between secondary phosphine oxides and aryl halides or nonaflates are effective methods for synthesizing aryl phosphine oxides. organic-chemistry.org Copper-catalyzed arylations of SPOs with diaryliodonium salts also provide an efficient route to tertiary phosphine oxides, and this method can be adapted for enantioselective synthesis. organic-chemistry.org
Furthermore, the addition of secondary phosphine oxides to ortho-quinone methides is a synthetic approach to generate 2-hydroxybenzyl-substituted phosphine oxides. researchgate.net
Coordination Chemistry and Ligand Design Principles
Binding Modes and Coordination Properties of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide
The coordination behavior of this compound is dictated by its two primary donor sites: the phosphoryl oxygen and the phenolic oxygen. This arrangement facilitates multiple modes of interaction with metal ions.
Monodentate Oxygen Coordination to Metal Centers
The most fundamental coordination mode for phosphine (B1218219) oxides is through the phosphoryl oxygen atom. This oxygen acts as a hard Lewis base, readily donating its electron density to a metal center. wikipedia.org This interaction is predominantly electrostatic in nature. researchgate.net Upon coordination, a characteristic elongation of the P=O bond is observed, typically by about 2%, which is consistent with the stabilization of the ionic P⁺-O⁻ resonance structure. wikipedia.org For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å upon complexation in NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org This monodentate binding is a common feature in the formation of numerous transition metal complexes. wikipedia.org
A crystal structure of a closely related compound, (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, provides insight into the typical bond lengths and angles around the phosphorus center in such ligands. researchgate.net
Table 1: Selected Crystallographic Data for the Analogous Compound (2-hydroxy-5-methylphenyl)diphenylphosphineoxide researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.366(2) |
| b (Å) | 11.693(1) |
| c (Å) | 14.5539(6) |
| β (°) | 99.7770(9) |
| P-O Bond Length (Å) | Data not specified in abstract |
| P-C Bond Lengths (Å) | Data not specified in abstract |
Note: This data is for an analogous compound and serves to illustrate the general structural features.
Bidentate or Chelation Potential Involving the Hydroxyl Group
The ortho-position of the hydroxyl group relative to the phosphine oxide moiety in this compound creates the potential for bidentate, or chelating, coordination. This involves both the phosphoryl oxygen and the phenolic oxygen binding to the same metal center, forming a stable six-membered ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate coordination. Phosphine oxides that incorporate an additional functional group are recognized as highly effective ligands for creating stable complexes. researchgate.net This dual-point attachment is particularly favored by metal ions that can accommodate such a coordination geometry.
Influence of Tautomerism in Secondary Phosphine Oxide Ligands on Coordination (Relevance to the 2-hydroxyphenyl group)
Secondary phosphine oxides (SPOs), which have the general formula R₂P(O)H, exhibit a tautomeric equilibrium with their phosphinous acid form, R₂P-OH. wikipedia.org This equilibrium is crucial in their coordination chemistry. Although this compound is a tertiary phosphine oxide and does not possess the P-H bond necessary for this specific tautomerism, the underlying principles are relevant. The presence of the hydroxyl group on the phenyl ring can influence the electronic properties of the phosphine oxide group. Metal coordination can stabilize resonance structures that enhance the negative charge on the oxygen atoms, making the ligand a more effective donor. In the case of true secondary phosphine oxides, the phosphinous acid tautomer forms a wide variety of complexes with transition metals, and these P-bonded ligands are considered strong field ligands. wikipedia.org
Metal Complexation Studies
The dual oxygen donor set of this compound makes it an attractive ligand for a variety of metal ions, from transition metals to the highly oxophilic lanthanides.
Transition Metal Complexes
Phosphine oxides are well-established ligands for transition metals, typically forming complexes with hard metal centers. wikipedia.org The formation of these complexes often occurs through the reaction of a labile metal complex with the pre-formed phosphine oxide. wikipedia.org While phosphine oxides are generally considered weak Lewis bases, the chelation provided by the 2-hydroxyphenyl group in the title compound can lead to the formation of highly stable complexes. The coordination can result in various geometries, such as the square-planar and octahedral arrangements seen in complexes with ligands like bis(diphenylphosphino)ethane monoxide. wikipedia.org The study of phosphine oxides as stabilizing ligands has also been noted in palladium-catalyzed cross-coupling reactions, where they are thought to prevent catalyst decomposition. nih.gov
Lanthanide Ion Complexation and Oxophilicity
Lanthanide ions are characterized by their high oxophilicity, meaning they have a strong affinity for oxygen donor ligands. researchgate.net This property makes phosphine oxides, including this compound, particularly effective ligands for lanthanide complexation. The interaction is driven by the favorable electrostatics between the hard Lewis acidic lanthanide ion and the hard Lewis basic oxygen atoms of the ligand. researchgate.net The polarity of the P⁺-O⁻ bond further enhances this complexation. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Triphenylphosphine oxide |
| Nickel(II) chloride |
| (2-hydroxy-5-methylphenyl)diphenylphosphineoxide |
| Bis(diphenylphosphino)ethane monoxide |
Elucidation of Coordination Geometry and Spectroscopic Signatures of Complexes
The coordination chemistry of this compound is primarily dictated by the presence of two key functional groups: the hard phosphine oxide oxygen and the potentially coordinating phenolic hydroxyl group. The interplay between these two moieties allows for diverse coordination modes, leading to complexes with distinct geometries and spectroscopic features.
Coordination Geometry:
Spectroscopic Signatures:
Spectroscopic techniques are instrumental in characterizing the coordination complexes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is a particularly powerful tool for studying these complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. magritek.com Upon coordination of the phosphine oxide to a metal center, a downfield shift in the 31P NMR signal is typically observed. rsc.org This shift is indicative of the donation of electron density from the phosphine oxide oxygen to the metal, leading to a deshielding of the phosphorus nucleus. The magnitude of this coordination-induced shift can provide information about the strength of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the vibrational modes of the ligand and its complexes. The P=O stretching frequency, typically observed in the range of 1100-1200 cm-1, is a key diagnostic band. researchgate.net Upon coordination to a metal center, this band typically shifts to a lower frequency (red shift). researchgate.netdoi.org This shift is a direct consequence of the weakening of the P=O bond due to the donation of electron density from the oxygen atom to the metal. The magnitude of the redshift can be correlated with the strength of the coordination bond. The O-H stretching frequency of the phenolic group, usually appearing as a broad band around 3200-3600 cm-1, can also provide insights into its involvement in coordination or hydrogen bonding. Disappearance or significant shifting of this band can indicate deprotonation and coordination of the phenoxide.
Ligand Design Strategies Based on the this compound Scaffold
The this compound framework serves as a versatile scaffold for the design of more complex and functionalized ligands tailored for specific applications in catalysis and coordination chemistry.
Development of Chiral Phosphine Oxide Ligands
The introduction of chirality into phosphine oxide ligands is of significant interest for their application in asymmetric catalysis. nih.govtcichemicals.com The this compound scaffold can be modified to generate chiral ligands, primarily by introducing stereogenic centers either at the phosphorus atom (P-chiral) or on the aromatic backbone.
One effective strategy for the synthesis of P-chiral phosphine oxides involves the enantioselective desymmetrization of prochiral precursors. nih.gov For instance, a prochiral bis(2-hydroxyphenyl)phosphine oxide can undergo an asymmetric reaction, catalyzed by a chiral catalyst, to introduce a substituent selectively at one of the two equivalent hydroxyphenyl groups. This approach can lead to the formation of P-stereogenic phosphine oxides with high enantiomeric excess. nih.gov The resulting chiral ligands, possessing a well-defined three-dimensional structure, can then be utilized in asymmetric catalysis to control the stereochemical outcome of chemical reactions. researchgate.net The synthesis of such P-chiral ligands often relies on phosphine-borane intermediates or the reduction of chiral phosphine oxides. nih.gov
Bifunctional Ligand Architectures for Cooperative Effects
Bifunctional ligands, which possess two or more distinct functional groups capable of participating in a chemical reaction, are of great interest for developing cooperative catalytic systems. The this compound scaffold is well-suited for the design of such ligands due to the presence of both a Lewis basic phosphine oxide group and a Brønsted acidic hydroxyl group.
A plausible strategy for creating bifunctional ligands from this scaffold involves leveraging the reactivity of the phenolic group. For example, a method has been developed for the synthesis of bifunctional phosphorus phenols through the reaction of a secondary phosphine oxide with an o-quinone methide generated in situ. mdpi.com This approach could be adapted to the this compound system. The phenolic hydroxyl group can be used to generate a reactive intermediate, which can then be trapped by another nucleophilic species to introduce a second functional group. This second functionality could be another donor atom, a chiral auxiliary, or a group capable of hydrogen bonding, leading to a bifunctional ligand architecture. Such ligands can facilitate cooperative catalysis by activating substrates through multiple interaction sites, potentially leading to enhanced reactivity and selectivity.
Applications in Catalysis and Organic Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of chemical synthesis. Phosphine (B1218219) oxides, including the (2-Hydroxyphenyl)di-p-tolylphosphine oxide scaffold, have carved out a significant niche in this area, participating in both metal-mediated and metal-free reaction pathways.
In the realm of transition metal catalysis, phosphine derivatives are indispensable as ligands that modulate the metal center's reactivity, selectivity, and stability. While tertiary phosphines are the active ligands, their corresponding oxides are often used as air-stable precursors that can be reduced in situ to the active phosphine(III) species. Furthermore, secondary phosphine oxides (SPOs) can exist in equilibrium with their trivalent tautomer, phosphinous acid, which can directly coordinate to transition metals. capes.gov.brnsf.gov
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Phosphine ligands are critical to the success of many of these transformations, particularly those catalyzed by palladium.
C-P Coupling Reactions: The formation of a carbon-phosphorus bond is a key step in synthesizing a variety of organophosphorus compounds. The Hirao reaction, a palladium-catalyzed cross-coupling of secondary phosphine oxides (SPOs) with aryl halides, is a prominent example. mdpi.com This transformation leads to the formation of tertiary phosphine oxides (TPOs). mdpi.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by ligand exchange with the SPO and subsequent reductive elimination to form the C-P bond and regenerate the catalyst. mdpi.com Both palladium and nickel complexes have been effectively used to catalyze the coupling of (het)aryl halides or tosylates with various secondary phosphine oxides. organic-chemistry.orgresearchgate.netrsc.org
Recent studies have demonstrated efficient palladium-catalyzed C-P bond formation between various (het)aryl halides and secondary phosphine oxides, showcasing the method's broad applicability. organic-chemistry.org Optimized conditions often utilize a palladium source like Pd(OAc)₂ with a suitable phosphine ligand such as dppf. organic-chemistry.orgresearchgate.net
| Catalyst System | Aryl Halide | Secondary Phosphine Oxide | Product Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/dppf | Various Dichloroheterocycles | Diphenylphosphine (B32561) oxide | Moderate to Excellent | organic-chemistry.orgresearchgate.net |
| Pd(OAc)₂/dippf | Bulky (Het)aryl Halides | Bulky SPOs | Good | organic-chemistry.org |
| Ni(cod)₂/Ligand L3 | (Het)aromatic Tosylates | Diphenylphosphine oxide | Good to High | researchgate.net |
| Pd(OAc)₂ | Aryl Nonaflates | Diphenylphosphine oxide | Up to 79% | acs.org |
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most important methods for constructing biaryl structures. nih.govnih.govmdpi.com The performance of the catalyst is heavily dependent on the phosphine ligand. nih.gov While this compound itself is not the direct ligand, its corresponding phosphine, (2-Hydroxyphenyl)di-p-tolylphosphine, can serve this role. The phosphine oxide can be considered a stable precursor. The development of highly active catalysts, often involving bulky and electron-rich dialkylbiaryl phosphine ligands, has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like aryl chlorides and sterically hindered partners. nih.govchemrxiv.org
The synthesis of single-enantiomer compounds is crucial in pharmaceuticals and materials science. This is often achieved through asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other. P-stereogenic phosphines, where the phosphorus atom is a chiral center, are highly effective ligands for this purpose. nih.govacs.org
The synthesis of these chiral ligands often proceeds through their corresponding P-stereogenic phosphine oxides, which are more stable and easier to handle. nsf.govnih.gov Enantiomerically enriched secondary phosphine oxides can be synthesized and subsequently used in stereospecific cross-coupling reactions to generate tertiary phosphine oxides with high optical purity. nih.govresearchgate.net These can then be reduced to the target chiral phosphine ligands. acs.org Various methods, including copper- and nickel-catalyzed enantioselective C-P cross-coupling reactions, have been developed to access these valuable P-stereogenic compounds from racemic secondary phosphine oxides. acs.orgresearchgate.net The desymmetrization of prochiral phosphine oxides using chiral catalysts is another powerful strategy. nih.gov
| Catalytic Method | Substrates | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cu-catalyzed Arylation | Secondary Phosphine Oxides + Diaryliodonium Salts | P-Chiral Tertiary Phosphine Oxides | High | acs.org |
| Ni-catalyzed Cross-Coupling | Racemic SPOs + Alkenyl/Aryl Bromides | P-Stereogenic Phosphine Oxides | High | researchgate.net |
| Ir-catalyzed C-H Arylation | Phosphine Oxides + o-Quinone Diazides | P-Chiral Biaryl Phosphine Oxides | Excellent | epfl.ch |
| Biscinchona Alkaloid-catalyzed Desymmetrization | Bis(2-hydroxyphenyl) phosphine oxides | P-Stereogenic Phosphine Oxides | Up to 98.5:1.5 er | nih.gov |
Nucleophilic phosphine catalysis is a powerful branch of organocatalysis where a tertiary phosphine initiates a reaction by acting as a nucleophile. nih.govacs.org The core principle involves the addition of the phosphine to an electron-deficient substrate, such as an activated alkene, alkyne, or allene, to generate a zwitterionic phosphonium (B103445) intermediate. acs.orgrsc.orgacs.org This intermediate then engages in a variety of subsequent transformations, leading to the formation of complex carbocyclic and heterocyclic structures. rsc.orgbeilstein-journals.org
The phosphine is regenerated at the end of the catalytic cycle, often with the formation of a phosphine oxide as a potential byproduct if oxidative conditions are present. The versatility of this strategy stems from the diverse reaction pathways available to the zwitterionic intermediates. acs.orgnih.gov Although phosphine oxides are not the active catalysts in this context, understanding this chemistry is essential as they are often the ultimate fate of the phosphine catalyst and their reduction is key to catalyst recycling.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal catalysts. Phosphine oxides have emerged as effective catalysts in their own right within this field, primarily by functioning as Lewis bases.
In contrast to nucleophilic phosphine catalysis, where the phosphorus atom is the active site, Lewis base catalysis by phosphine oxides utilizes the lone pairs on the phosphoryl oxygen. iss.it This oxygen atom can coordinate to Lewis acidic species, thereby activating them towards nucleophilic attack. nih.goviss.it
A prominent application of this principle is in reactions involving trichlorosilyl (B107488) compounds. nih.gov Chiral phosphine oxides can catalyze enantioselective aldol (B89426) and allylation reactions. iss.itnih.gov The phosphine oxide activates a trichlorosilyl enol ether (formed in situ) or an allyltrichlorosilane (B85684) by coordinating to the silicon atom. nih.govresearchgate.net This coordination forms a hypervalent silicate (B1173343) species, which enhances the electrophilicity of the silicon and facilitates the transfer of the enolate or allyl group to an aldehyde, often with high stereocontrol. iss.itnih.gov The development of novel chiral phosphine oxides continues to improve the efficiency and enantioselectivity of these transformations. iss.itresearchgate.net
| Catalyst | Reaction Type | Substrates | Yield | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Chiral tetraMe-BITIOPO Derivatives | Allylation | Aldehydes + Allyltrichlorosilane | Up to 76% | Up to 86% ee | researchgate.net |
| Chiral tetraMe-BITIOPO Derivatives | Aldol Reaction | Aldehydes + SiCl₄ | High | Up to 72% ee | researchgate.net |
| Chiral Phosphine Oxides | Cross-Aldol | Ketones + Aldehydes | High | High | nih.gov |
Organocatalysis
Brønsted Acid-Catalyzed Cycloaddition Reactions
The combination of a Brønsted acidic site and a phosphine oxide within the same molecule is particularly effective in promoting cycloaddition reactions. While research on this compound itself is specific, studies on closely related o-hydroxyphenyl-substituted phosphine oxides provide significant insights into its catalytic potential. For instance, the organocatalytic diastereoselective (4 + 1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) with 3-indolylformaldehydes has been successfully established under Brønsted acid catalysis. acs.org In this context, the o-hydroxyphenyl phosphine oxide acts as a four-atom phosphorus-containing 1,4-dinucleophile. acs.org
The reaction proceeds with high diastereoselectivity, yielding valuable phosphorus-containing heterocyclic compounds. The study synthesized various analogues, including (2-Hydroxyphenyl)(p-tolyl)phosphine oxide, to explore the reaction's scope. acs.org The results for a similar reaction are summarized below, demonstrating the utility of this class of compounds.
| Entry | Electrophile | Catalyst | Yield (%) | diastereomeric ratio (dr) |
|---|---|---|---|---|
| 1 | 3-Indolylformaldehyde | TsOH·H₂O | 95 | >20:1 |
| 2 | N-Methyl-3-indolylformaldehyde | TsOH·H₂O | 96 | >20:1 |
| 3 | 5-Methoxy-3-indolylformaldehyde | TsOH·H₂O | 92 | >20:1 |
| 4 | 5-Bromo-3-indolylformaldehyde | TsOH·H₂O | 90 | 15:1 |
Mechanistic Investigations in Catalysis
Understanding the mechanism by which this compound and related compounds operate is crucial for optimizing their catalytic activity and expanding their applications.
Elucidation of Active Species and Catalytic Cycles
Bifunctional phenolic tertiary phosphine oxides (TPOs) have been identified as effective organocatalysts in redox-neutral Mitsunobu-type reactions, which proceed without the need for stoichiometric activating and reducing agents. mdpi.com In these reactions, the catalyst itself orchestrates the coupling of alcohols and acidic pronucleophiles. The catalytic cycle proposed for these phenolic TPOs involves a three-step process where the catalyst is regenerated. The active species are intermediates formed through the interaction of the phosphine oxide with the alcohol substrate, facilitated by the intramolecular phenolic proton. mdpi.com This bifunctionality allows the catalyst to act as both a proton shuttle and a nucleophile activator.
Reaction Kinetics and Rate Determining Steps in Phosphine Oxide-Involved Processes
Kinetic studies on phenolic phosphine oxide-catalyzed reactions reveal complex rate dependencies. For the coupling of aliphatic alcohols, the rate law was found to be nearly first order in both the alcohol and the pronucleophile. mdpi.com A key finding from these studies is that the catalysts can be auto-inhibitory; the turnover frequency (TOF) often decreases as the catalyst concentration increases. mdpi.com This suggests that catalyst aggregates or other off-cycle species may form at higher concentrations, reducing the concentration of the active monomeric catalyst. mdpi.com
The rate-determining step in these catalytic cycles is believed to be a late-stage transition state, consistent with the observed first-order kinetics in the substrates. mdpi.com The structure of the phosphine oxide has a significant impact on catalytic activity, with electronic and steric modifications to both the phenolic and phosphine oxide components influencing the turnover frequency. mdpi.com
| Catalyst Structure | Substituent on Phenol (B47542) | Substituent on Phosphine | Relative TOF | Order in Catalyst |
|---|---|---|---|---|
| 1a | H | Phenyl | 1.00 | <1 |
| 1b | 4-MeO | Phenyl | 0.55 | <1 |
| 1c | 4-CF₃ | Phenyl | 1.20 | <1 |
| 2a | H | Ethyl | 0.85 | <1 |
Role of Phosphine Oxide Regeneration in Catalytic Cycles
In many classical organic reactions, such as the Wittig, Mitsunobu, and Appel reactions, phosphines are used as stoichiometric reagents, and the corresponding phosphine oxides are generated as byproducts. nih.govresearchgate.net The thermodynamic driving force for these reactions is the formation of the very stable phosphorus-oxygen double bond. researchgate.net For catalysis to be viable, the phosphine oxide must be efficiently converted back to the active phosphine(III) species. This regeneration is the cornerstone of organophosphorus catalysis. nih.govru.nl
The process of regeneration is key to the redox-driven catalytic strategy. ru.nl Due to the high strength of the P=O bond, this reduction requires significant activation. ru.nl
Sustainable Catalysis Approaches
The generation of stoichiometric phosphine oxide waste is a major drawback from an atom economy and environmental perspective. nih.govresearchgate.net Consequently, developing strategies to use these compounds catalytically is a primary goal of sustainable chemistry.
Strategies for Minimizing Phosphine Oxide Waste
The principal strategy for minimizing phosphine oxide waste is to design a catalytic cycle that incorporates an in situ regeneration of the active phosphine from its oxide. nih.govru.nl Two main approaches have been developed:
Redox-Neutral Activation: In this strategy, the phosphine oxide is activated without changing the oxidation state of phosphorus (P(V)). The P=O bond is typically activated by a strong electrophile, such as oxalyl chloride or triflic anhydride, to form a reactive intermediate that can then participate in the desired transformation before being regenerated as the phosphine oxide. ru.nl
Redox-Driven Reduction: This approach involves the reduction of the phosphine(V) oxide back to the phosphine(III) species using a stoichiometric reducing agent. ru.nl This allows the phosphorus to shuttle between the +5 and +3 oxidation states throughout the catalytic cycle. researchgate.net A variety of reducing agents have been employed for this purpose, with silanes being particularly common due to their compatibility with many functional groups. ru.nl For example, a combination of an activating agent like oxalyl chloride and a reducing agent like hexachlorodisilane (B81481) can effectively regenerate phosphines from their oxides under mild conditions. acs.orgnih.gov
The choice of strategy and reducing/activating agent depends heavily on the specific reaction conditions and the stability of the substrates and products. nih.gov
Development of Recyclable Catalytic Systems (e.g., Catalyst Immobilization)
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste, minimize costs, and simplify product purification. For catalysts derived from this compound, immobilization onto solid supports is a key strategy to achieve these goals. The inherent phenolic hydroxyl group in the molecule's structure provides a convenient anchor for grafting the catalyst onto various insoluble matrices, thereby converting a homogeneous catalyst into a more manageable heterogeneous system.
Several types of solid supports can be envisaged for the immobilization of this compound-based catalysts. These include inorganic materials like silica (B1680970) and alumina, as well as organic polymers and carbon-based materials such as carbon nanotubes. The choice of support material can influence the catalyst's activity, selectivity, and stability.
A common approach to immobilization involves the chemical modification of the support surface to introduce functional groups that can react with the hydroxyl group of the this compound. For instance, silica surfaces can be functionalized with silane (B1218182) coupling agents to create a reactive linker to which the phosphine oxide can be covalently bonded.
While specific research on the immobilization of this compound is not extensively detailed in the public domain, the principles can be illustrated by studies on analogous phosphine oxide derivatives. For example, research has shown that phosphine oxides can be anchored to multiwalled carbon nanotubes (CNTs) and subsequently used as recyclable catalysts in various organic reactions. mdpi.comresearchgate.net
The performance of such immobilized catalysts is often evaluated by monitoring their activity and stability over multiple reaction cycles. A key metric is the ability to maintain high product yields with minimal leaching of the catalyst from the support. The following table illustrates the recyclability of a phosphine oxide-functionalized CNT catalyst in a Wittig reaction, demonstrating the potential for developing robust and reusable catalytic systems based on this class of compounds.
Table 1: Recyclability of an Immobilized Phosphine Oxide Catalyst in a Wittig Reaction Data based on a representative study of a phosphine oxide-functionalized carbon nanotube catalyst.
| Reaction Cycle | Product Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 89 |
The data in Table 1 demonstrates that the immobilized catalyst can be effectively recycled and reused multiple times with only a minor decrease in product yield, highlighting the practical benefits of catalyst immobilization. This approach not only enhances the economic viability of the catalytic process but also aligns with the principles of sustainable chemistry by reducing chemical waste. The development of such recyclable systems is a promising avenue for the broader application of this compound in industrial-scale organic synthesis.
Advanced Characterization and Theoretical Studies
Spectroscopic Analysis for Structural and Mechanistic Elucidation
Spectroscopic analysis is a cornerstone in the characterization of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer precise information, from the local chemical environment of individual atoms in solution to their exact spatial arrangement in the solid state.
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, researchers can map out the connectivity and chemical environment of the atoms within the molecule.
The structural confirmation of phosphine (B1218219) oxides is routinely achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each spectrum provides unique and complementary information.
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the hydroxyphenyl and tolyl rings, as well as a characteristic signal for the methyl protons of the tolyl groups and the phenolic hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons are particularly useful for confirming the substitution pattern on the rings.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. It shows distinct resonances for the methyl carbons, the various aromatic carbons, and carbons directly bonded to phosphorus, which exhibit characteristic splitting due to coupling with the ³¹P nucleus (J P–C). rsc.org
³¹P NMR: As phosphorus is a heteroatom with a spin-active nucleus (I=1/2) and 100% natural abundance, ³¹P NMR is a highly effective technique for studying organophosphorus compounds. unive.it The ³¹P NMR spectrum of this compound would show a single characteristic resonance, and its chemical shift provides direct information about the oxidation state and coordination environment of the phosphorus atom. For tertiary phosphine oxides, these shifts typically appear in a well-defined region of the spectrum. rsc.org
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | Complex multiplets with P-H coupling |
| ¹H | Methyl (Ar-CH₃) | ~2.3 - 2.5 | Singlet |
| ¹H | Hydroxyl (Ar-OH) | Variable, broad | Position dependent on solvent and concentration |
| ¹³C | Aromatic (Ar-C) | ~115 - 160 | Signals for carbons attached to P show P-C coupling |
| ¹³C | Methyl (Ar-CH₃) | ~21 - 22 | Singlet |
| ³¹P | Phosphine Oxide (R₃P=O) | ~25 - 40 | Single resonance, reference H₃PO₄ |
Beyond simple 1D spectra, advanced NMR techniques are employed to gain deeper mechanistic insights. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish definitive assignments of all proton and carbon signals by revealing their through-bond correlations.
These techniques are crucial for unambiguously characterizing novel derivatives or reaction products. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, helping to determine the preferred conformation of the molecule in solution. In reaction monitoring, quantitative ³¹P NMR can be used to follow the conversion of phosphine ligands to their corresponding oxides, providing real-time kinetic and mechanistic data. magritek.com
X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions with high accuracy. This allows for the detailed analysis of molecular geometry and the interactions that govern crystal packing.
Crystallographic studies on compounds analogous to this compound, such as (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, reveal key geometric features. researchgate.net The phosphorus atom typically adopts a distorted tetrahedral geometry. researchgate.net The P=O bond is a prominent feature, with a length that is sensitive to the electronic environment and intermolecular interactions. wikipedia.org The P-C bond lengths to the aryl rings are also well-defined. The geometry provides a basis for understanding the steric and electronic properties of the ligand.
The table below summarizes typical bond lengths and angles for the core structure of hydroxyphenyl phosphine oxides, based on data from related compounds. researchgate.netosti.gov
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | P=O | ~1.48 - 1.51 Å |
| Bond Length | P-C (Aryl) | ~1.79 - 1.83 Å |
| Bond Angle | O=P-C | ~111° - 114° |
| Bond Angle | C-P-C | ~105° - 108° |
The solid-state structure is not solely defined by intramolecular geometry but also by the network of intermolecular interactions that dictate how molecules pack together in a crystal lattice. For this compound, two key functional groups—the phosphoryl (P=O) group and the hydroxyl (-OH) group—are potent hydrogen bond donors and acceptors.
X-ray Crystallography for Solid-State Structure Determination
Computational and Theoretical Investigations of this compound
Computational and theoretical chemistry provide powerful tools for in-depth analysis of the structural, electronic, and reactive properties of molecules such as this compound. These methods offer insights that complement experimental data and can predict molecular behavior.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful technique for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, key intermediates, transition states, and activation energies can be identified. For reactions involving this compound, such as its use as a ligand in catalysis or its participation in organic reactions, DFT calculations can provide a detailed mechanistic understanding.
Excited State Properties and Luminescence Theory in Complexes
Phosphine oxides are frequently used as ligands in luminescent metal complexes. staffs.ac.ukresearchgate.net The excited state properties and luminescence of these complexes can be investigated using theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict absorption and emission wavelengths, as well as provide insights into the nature of the electronic transitions involved (e.g., intraligand, ligand-to-metal charge transfer).
Theoretical studies on luminescent phospholes and their oxides have demonstrated that TD-DFT calculations can be a cost-effective approach for understanding their excited states. researchgate.net In gold(I)-phosphine complexes, DFT and noncovalent interaction (NCI) analysis have been used to probe aggregation-induced emission phenomena. rsc.org For complexes of this compound, theoretical calculations could help in designing materials with specific luminescent properties by predicting how modifications to the ligand or metal center would affect the emission characteristics. cityu.edu.hk The phosphine oxide group, with its electron-withdrawing nature and ability to break conjugation, can play a significant role in modulating the excited-state properties of luminescent materials. researchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the excited-state properties of molecules. For compounds like this compound, TD-DFT calculations are crucial for understanding their electronic absorption and emission spectra. These calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_abs), and the oscillator strengths, which indicate the probability of a particular electronic transition occurring.
In studies of similar phosphine oxide derivatives, TD-DFT calculations have been effectively used to determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The nature of these transitions is often analyzed by examining the molecular orbitals involved, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For phosphine oxide-based molecules designed for optoelectronic applications, the HOMO is typically localized on an electron-donating part of the molecule, while the LUMO resides on the electron-accepting phosphine oxide moiety. This spatial separation of frontier molecular orbitals is a key characteristic of charge-transfer (CT) excited states.
Theoretical investigations on related aromatic phosphine oxides have demonstrated a good correlation between TD-DFT predictions and experimental UV-Vis absorption spectra. These computational models allow for the analysis of how structural modifications, such as the introduction of different substituents, can tune the electronic properties and, consequently, the absorption and emission characteristics of the molecule.
Table 1: Representative TD-DFT Calculation Parameters for Phosphine Oxide Derivatives
| Parameter | Description | Typical Application |
| Functional | The approximation to the exchange-correlation energy (e.g., B3LYP, PBE0, CAM-B3LYP). | Influences the accuracy of calculated excitation energies and orbital distributions. |
| Basis Set | The set of mathematical functions used to build the molecular orbitals (e.g., 6-31G(d,p), def2-TZVP). | Determines the computational cost and accuracy of the geometric and electronic structure. |
| Solvent Model | A continuum model (e.g., PCM) to simulate the effect of a solvent on electronic transitions. | Accounts for solvatochromic shifts observed in experimental absorption and emission spectra. |
This table is generated based on methodologies reported for similar phosphine oxide compounds.
Investigation of Thermally Activated Delayed Fluorescence (TADF) Mechanisms
This compound is a compound of interest within the field of materials for organic light-emitting diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, which can theoretically enable 100% internal quantum efficiency in OLEDs.
The key to an efficient TADF process is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). A small ΔE_ST facilitates a process called reverse intersystem crossing (RISC), where triplet excitons can be thermally upconverted to the S₁ state and then radiatively decay to the ground state, producing delayed fluorescence.
Computational studies are essential for designing and understanding TADF materials. DFT and TD-DFT calculations are employed to predict the S₁ and T₁ energies and thus the ΔE_ST. For molecules with a donor-acceptor (D-A) architecture, where the phosphine oxide group can act as the acceptor, the spatial separation of the HOMO and LUMO leads to a small exchange energy, which in turn results in a small ΔE_ST. nih.gov In such a D-A structure, the S₁ state is typically a charge-transfer state, while the T₁ state may have more local-excited character, and the interplay between these states governs the TADF efficiency.
The role of this compound in TADF systems can be multifaceted. It can be a component of a TADF emitter or act as a host material for a TADF dopant. As a host, its high triplet energy is a critical property, ensuring that it can efficiently transfer energy to the guest emitter without quenching its triplet excitons. Theoretical modeling helps in predicting these energy levels and assessing the suitability of phosphine oxide derivatives as host materials.
Table 2: Key Parameters in the Investigation of TADF Mechanisms
| Parameter | Symbol | Significance in TADF |
| Singlet-Triplet Energy Gap | ΔE_ST | A small value (< 0.2 eV) is crucial for efficient reverse intersystem crossing (RISC). nih.gov |
| Reverse Intersystem Crossing Rate | k_RISC | A high rate ensures efficient conversion of triplet excitons to singlet excitons. |
| Spin-Orbit Coupling | SOC | Mediates the transition between singlet and triplet states. |
| Oscillator Strength of S₁→S₀ | f | A high value corresponds to a high rate of prompt fluorescence. |
This table outlines the critical parameters investigated in theoretical and experimental studies of TADF materials.
Emerging Research Directions and Future Perspectives
Development of Novel Derivatives with Tailored Reactivity or Selectivity
The functional group handles on (2-Hydroxyphenyl)di-p-tolylphosphine oxide, namely the hydroxyl group and the tolyl methyl groups, provide fertile ground for the development of novel derivatives. Research in this area is focused on modifying these sites to fine-tune the steric and electronic properties of the molecule, thereby tailoring its reactivity and selectivity for specific applications.
For instance, the hydroxyl group can be alkylated or acylated to modulate its coordinating ability and solubility. The synthesis of a functionalized allylic phosphine (B1218219) oxide has been demonstrated through regioselective bromination followed by nucleophilic substitution with acetate, showcasing a pathway to more complex structures. tandfonline.com Such modifications can influence the compound's performance as a ligand in catalysis or as a component in functional materials.
Furthermore, the tolyl groups can be functionalized to introduce additional coordinating sites or to alter the steric bulk around the phosphorus center. This can be particularly important in catalysis, where the ligand architecture plays a crucial role in determining the efficiency and selectivity of a reaction.
| Derivative Type | Potential Modification | Anticipated Impact | Potential Application |
| O-Functionalized | Etherification, Esterification | Altered solubility and coordination | Modified ligands for catalysis |
| Ring-Functionalized | Halogenation, Nitration | Modified electronic properties | Precursors for further synthesis |
| Chiral Derivatives | Asymmetric synthesis | Enantioselective catalysis | Asymmetric synthesis |
Exploration of New Catalytic Transformations Utilizing the Unique Features of this compound
The unique structural motif of this compound, combining a P=O group with a proximate hydroxyl group, suggests its potential as a bifunctional ligand in catalysis. The hydroxyl group can act as a proton shuttle or a hemilabile coordinating site, which could enable novel catalytic transformations.
While specific catalytic applications of this compound are not yet widely reported, the broader class of phosphine oxides is known to be crucial in various catalytic processes. Aryldiphenylphosphine oxides have been utilized as catalysts in organic synthesis. acs.org The development of "PdP2" catalysts with diarylphosphine oxide preligands has been explored, indicating the potential for these compounds in cross-coupling reactions. acs.org
Future research could explore the use of this compound and its derivatives in reactions such as:
Asymmetric Catalysis: The development of chiral derivatives could lead to new enantioselective catalysts.
Tandem Reactions: The bifunctional nature of the molecule could be exploited to catalyze multi-step reactions in a single pot.
Polymerization Catalysis: The compound could act as a ligand for metal complexes that catalyze polymerization reactions.
| Catalytic Reaction | Potential Role of the Compound | Key Feature Utilized |
| Suzuki-Miyaura Coupling | Ligand for Palladium | Electronic and steric tuning |
| Heck Reaction | Ligand for Palladium | Thermal stability |
| Asymmetric Hydrogenation | Chiral Ligand | Bifunctional H-bonding |
Integration into Advanced Functional Materials and Systems
The photophysical and coordination properties of phosphine oxides make them attractive building blocks for advanced functional materials. This compound, with its potential for intramolecular hydrogen bonding and intermolecular interactions, is a promising candidate for various material applications.
Phosphine oxides are increasingly being investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net Aryldiphenylphosphine oxides have been widely used in optoelectronic materials. acs.org The high thermal and morphological stability of phosphine oxides, coupled with their ability to influence the electronic properties of a molecule, makes them excellent candidates for host materials or emitters in OLEDs. Commercially available materials like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (POT2T) are used as acceptors in solution-processed exciplex OLEDs. mdpi.com
The introduction of the hydroxyl group in this compound could lead to materials with unique photophysical properties, such as intramolecular charge transfer (ICT) or thermally activated delayed fluorescence (TADF), which are beneficial for high-efficiency OLEDs.
The hydroxyl and phosphine oxide groups in this compound can act as hydrogen bond donors and acceptors, respectively. This dual functionality makes the molecule a potential candidate for applications in molecular recognition and sensing. The development of imprinted oxide and MIP/oxide hybrid nanomaterials for chemical sensors highlights the utility of such functional groups in creating selective recognition elements. nih.gov
Derivatives of this compound could be designed to selectively bind to specific ions or molecules. For instance, the covalent functionalization of carbon nanotubes with triphenylphosphine (B44618) oxide has been shown to create ion-responsive nanomaterials. researchgate.net This suggests that this compound could be integrated into sensor arrays for the detection of various analytes. The synthesis of tris(2-carbamoylmethoxyphenyl)phosphine oxide from tris(2-hydroxyphenyl)phosphine oxide has produced a tripodal ligand with potential for complexation. researchgate.net
Green Chemistry Principles in the Synthesis and Application of Phosphine Oxides
The principles of green chemistry are increasingly guiding the development of new chemical processes. For phosphine oxides, this includes the development of more sustainable synthetic methods and the use of these compounds in environmentally benign applications.
Research into the green synthesis of tertiary phosphine oxides focuses on methods that reduce waste, avoid hazardous reagents, and are more energy-efficient. researchgate.net For example, photoinduced synthesis of C2-linked phosphine oxides via radical difunctionalization of acetylene (B1199291) has been reported as a metal-free and 100% atom-economical method. rsc.org Microwave-assisted synthesis is another green approach that can accelerate reactions and reduce the need for catalysts. researchgate.net
The reduction of phosphine oxides back to phosphines is a key step in creating a sustainable phosphorus cycle, as phosphine oxides are often byproducts of reactions using phosphines as reagents. Mild, one-pot reductions of phosphine(V) oxides to phosphines(III) are being developed to close this loop. acs.org
Applying these principles to the synthesis of this compound and its derivatives could involve:
Utilizing catalytic methods to avoid stoichiometric reagents.
Employing safer solvents or solvent-free conditions.
Designing syntheses with high atom economy.
By integrating green chemistry principles, the synthesis and application of this compound can be made more sustainable, contributing to the development of cleaner chemical technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Hydroxyphenyl)di-p-tolylphosphine Oxide, and what methodological considerations are critical for reproducibility?
- Methodological Answer : The compound is synthesized via alkynylation reactions using H-phosphine oxides and ethynylbenziodine reagents. For example, (Phenylethynyl)di-p-tolylphosphine oxide is prepared by reacting di-p-tolylphosphine oxide with Ph-EBX (6b) under ambient conditions, yielding 72% product after purification with pentane/EtOAc (1:1) . Key considerations include strict control of moisture (due to air sensitivity of intermediates) and stoichiometric ratios of reactants. NMR (¹H, ¹³C, ³¹P) and HRMS are essential for verifying purity .
Q. How is this compound characterized spectroscopically, and what data benchmarks should researchers expect?
- Methodological Answer : Characterization involves:
- ¹H/¹³C NMR : Aromatic protons in the p-tolyl groups appear as doublets (δ ~7.2–7.4 ppm), while hydroxyl protons may show broad signals (δ ~5–6 ppm) depending on solvent .
- ³¹P NMR : A singlet near δ 30–35 ppm confirms the phosphine oxide structure .
- HRMS : Expected [M+H]+ for C₂₀H₁₉OP is 318.12, with deviations <2 ppm indicating purity .
- IR : Strong P=O stretching vibrations at ~1150–1250 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) due to potential air sensitivity of precursors like di-p-tolylphosphine . Waste disposal must follow institutional guidelines for organophosphorus compounds, as improper handling may lead to environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound?
- Methodological Answer : Optimize catalyst systems (e.g., Ag salts for para-selective phosphorylation) and solvent polarity. For example, silver catalysts enable regioselective C–H phosphonation of arenes, achieving >90% yields when using polar aprotic solvents (e.g., DMF) at 80°C . Screening ligands (e.g., DPEphos) can enhance stability of intermediates . Reaction progress should be monitored via TLC or in situ ³¹P NMR .
Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure of this compound, and how do they reconcile with experimental data?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections accurately predict molecular geometries and redox potentials. For example, Becke’s three-parameter functional (B3) reproduces experimental bond lengths within 0.01 Å and ionization potentials within 2.4 kcal/mol error . Compare computed HOMO-LUMO gaps with UV-Vis data to validate electronic transitions .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectroscopic anomalies?
- Methodological Answer :
- Step 1 : Re-examine reaction conditions (e.g., trace oxygen/water in solvents) that may oxidize phosphine intermediates .
- Step 2 : Cross-validate characterization data. For instance, conflicting ³¹P NMR shifts may indicate impurities; use HRMS or X-ray crystallography to confirm structure .
- Step 3 : Conduct control experiments (e.g., omitting catalysts) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
